An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Chemical Biology and Drug Discovery
An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. This heterotrifunctional chemical probe has emerged as a powerful tool in chemical biology and drug discovery, integrating a photoactivatable diazirine for covalent crosslinking, a terminal alkyne for bioorthogonal ligation, and an iodoethyl group as a versatile synthetic handle. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this versatile molecule. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in photoaffinity labeling and subsequent target identification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Introduction: The Power of Trifunctionality
In the quest to elucidate the complex web of molecular interactions that govern biological processes, chemical probes serve as indispensable tools. 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (Figure 1) is a testament to the evolution of probe design, offering three distinct functionalities within a compact molecular architecture.[1] This design paradigm allows for a multi-stage approach to studying biomolecular interactions:
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Photoaffinity Labeling (PAL): The diazirine moiety, a small, highly strained three-membered ring, can be activated by UV light to generate a highly reactive carbene intermediate.[2] This carbene can then form a covalent bond with nearby molecules, effectively capturing transient interactions, such as those between a drug candidate and its protein target.[3]
-
Bioorthogonal Chemistry: The terminal alkyne group serves as a handle for "click chemistry."[4] This allows for the highly specific and efficient attachment of reporter molecules, such as fluorophores or biotin, for visualization and enrichment of the cross-linked biomolecules.[4]
-
Synthetic Versatility: The iodoethyl group acts as a synthetic handle, enabling the attachment of the probe to a ligand or pharmacophore of interest through nucleophilic substitution reactions.[5] This modularity allows for the creation of customized probes for a wide range of biological targets.
This guide will explore each of these features in detail, providing the necessary information to harness the full potential of this powerful research tool.
Physicochemical and Safety Properties
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective use and safe handling.
Physicochemical Data
The key physicochemical properties of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine are summarized in Table 1. This compound is a colorless to light yellow liquid at room temperature.[6]
| Property | Value | Source |
| CAS Number | 1450754-38-7 | [4][6] |
| Molecular Formula | C₇H₉IN₂ | [4][6] |
| Molecular Weight | 248.06 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | ≥95-97% | [4][6] |
| SMILES | ICCC1(CCC#C)N=N1 | [4][6] |
| Topological Polar Surface Area (TPSA) | 24.72 Ų | [4] |
| logP (predicted) | 2.387 | [4] |
Spectral Properties
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.[4][6] For long-term storage in solvent, it is recommended to keep it at -80°C for up to six months.[6]
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following pictograms:
-
GHS02: Flammable
-
GHS05: Corrosive
The following H-phrases have been reported:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[4]
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence from a ketone precursor bearing the butynyl and a hydroxyethyl side chain. This precursor would then undergo a three-step transformation to yield the final product.
Figure 2. Proposed synthetic pathway for 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine.
Step 1: Diaziridine Formation: The synthesis begins with the reaction of the ketone precursor with ammonia in methanol, followed by the addition of hydroxylamine-O-sulfonic acid to form the diaziridine intermediate.[7]
Step 2: Oxidation to Diazirine: The diaziridine is then oxidized to the more strained and photo-labile diazirine. This can be achieved using various oxidizing agents, such as iodine and triethylamine.[7]
Step 3: Iodination: The terminal hydroxyl group is then converted to an iodide. A common method for this transformation is the Appel reaction, using triphenylphosphine, imidazole, and iodine.[7]
Characterization
The successful synthesis of the final product would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the characteristic peaks for the butynyl, ethyl, and diazirine protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the alkyne C≡C and C-H stretches.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be used to determine the absorption maximum (λmax) of the diazirine chromophore, which is essential for planning photoactivation experiments.
Reactivity and Mechanism of Action
The utility of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine stems from the distinct reactivity of its three functional groups.
Photochemical Reactivity of the Diazirine Moiety
Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[2] This carbene can then undergo a variety of reactions, with the most relevant for photoaffinity labeling being insertion into C-H, O-H, and N-H bonds of nearby molecules.[8]
However, the photochemistry of alkyl diazirines is more complex than a simple carbene insertion mechanism. Upon photoexcitation, the diazirine can also isomerize to a more stable, yet still reactive, linear diazo compound.[9] This diazo intermediate can be protonated in biological systems to form a diazonium ion, which is a potent alkylating agent that preferentially reacts with acidic residues such as aspartate and glutamate.[8][10]
Figure 3. Photochemical reaction pathways of alkyl diazirines.
This dual reactivity is a critical consideration in experimental design and data interpretation. While the carbene pathway offers broader reactivity, the diazo pathway can introduce a bias towards labeling acidic residues.[8]
Bioorthogonal Reactivity of the Alkyne Group
The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems. Its primary utility lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-tagged probe and an azide-functionalized reporter molecule.[12]
Figure 4. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reactivity of the Iodoethyl Group
The iodoethyl group serves as a versatile synthetic handle for attaching the probe to a molecule of interest. As a primary alkyl iodide, it is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, thiols, and carboxylates.[13] This allows for the straightforward conjugation of the probe to a ligand containing a suitable nucleophilic functional group. Additionally, the iodide can be displaced by other halides or pseudohalides, further expanding its synthetic utility.[13] The iodo group also provides a site for radioiodination, which is useful in radioisotope labeling studies.[5]
Applications in Research and Drug Discovery
The trifunctional nature of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine makes it a powerful tool for a range of applications, primarily centered around target identification and validation.[14]
Photoaffinity Labeling for Target Identification
A primary application is in the identification of the cellular targets of bioactive small molecules.[15] A probe is synthesized by attaching the diazirine-alkyne-iodide building block to the small molecule of interest. This probe is then introduced to a biological system (e.g., cell lysate or live cells), and upon UV irradiation, it covalently cross-links to its binding partners. Subsequent "clicking" of a biotin-azide reporter allows for the enrichment of the cross-linked proteins on streptavidin beads, followed by identification using mass spectrometry-based proteomics.
Experimental Protocol: Photoaffinity Labeling and Click Chemistry
The following is a generalized protocol for a typical photoaffinity labeling experiment followed by CuAAC.
Materials:
-
Custom-synthesized photoaffinity probe (ligand conjugated to 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine)
-
Biological sample (e.g., cell lysate, purified protein)
-
UV lamp (e.g., 365 nm)
-
Azide-functionalized reporter (e.g., Biotin-Azide, Fluorescent-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)
-
Appropriate buffers and solvents
Workflow:
Figure 5. General workflow for photoaffinity labeling and target identification.
Step-by-Step Methodology:
-
Probe Incubation: Incubate the photoaffinity probe with the biological sample in an appropriate buffer. The concentration of the probe and incubation time should be optimized based on the affinity of the ligand for its target.
-
UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) for a predetermined duration to activate the diazirine and induce covalent cross-linking. This step should be performed on ice to minimize heat-induced damage to the sample.
-
Click Chemistry: To the irradiated sample, add the click chemistry reagents in the following order: azide-reporter, copper(I)-stabilizing ligand, copper(II) sulfate, and freshly prepared sodium ascorbate. The reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Enrichment (for Biotin-tagged samples): If a biotin-azide reporter was used, the sample is incubated with streptavidin-coated beads to enrich for the biotinylated proteins. The beads are then washed extensively to remove non-specifically bound proteins.
-
Analysis: The labeled proteins can be visualized by in-gel fluorescence if a fluorescent azide was used. For target identification, the enriched proteins are typically eluted from the beads, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Perspectives
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine represents a highly versatile and powerful tool for the modern chemical biologist and drug discovery scientist. Its trifunctional nature provides a streamlined approach to the synthesis of customized photoaffinity probes for the identification and characterization of biomolecular interactions. A thorough understanding of its physicochemical properties, synthetic accessibility, and the nuances of its photochemical reactivity is essential for its successful application. As our understanding of complex biological systems continues to grow, so too will the demand for sophisticated chemical probes like the one detailed in this guide. Future advancements may focus on refining the photochemical properties of the diazirine moiety to improve labeling efficiency and reduce off-target effects, as well as developing new bioorthogonal reaction pairs to expand the multiplexing capabilities of such probes.
References
- Gawande, M. B., et al. (2013). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722-3811.
-
AxisPharm. (n.d.). 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. Retrieved from [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
- Finn, M. G., & Fokin, V. V. (2010). The 10th anniversary of click chemistry. Chemical Society Reviews, 39(4), 1231-1232.
- Li, Z., et al. (2013). A potent and selective inhibitor of NOC-MS-based proteomics identifies a new molecular target of parthenolide.
- Smith, C. R., & Rhodes, C. J. (2019). The expanding toolkit of photoaffinity labelling. RSC Chemical Biology, 1(1), 10-25.
- Fokin, V. V. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5174-5178.
- Reddy, K. L., et al. (2020).
- Platz, M. S. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 20994-21003.
- Woo, C. M. (2021). Photoaffinity Labeling Preferences of Diazirines. Journal of the American Chemical Society, 143(17), 6691-6700.
- Raines, R. T. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 12(33), 11134-11140.
- Colquhoun, D. (2010). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Combinatorial Chemistry & High Throughput Screening, 13(2), 143-155.
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- Tom, D., & Bogyo, M. (2019). Photoaffinity labeling in target- and binding-site identification. Drug Discovery Today: Technologies, 31, 45-53.
- Dubinsky, L., & Putterman, M. R. (2018). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters, 28(17), 2825-2831.
Sources
- 1. 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine | 1450754-38-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine | CAS:1450754-38-7 | AxisPharm [axispharm.com]
- 6. 3-(3-炔-1-丁基)-3-(2-碘乙基) -3H-双吖丙啶 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 14. Discovery of drug target for vascular normalization through multifunctional photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
